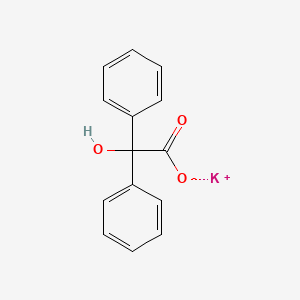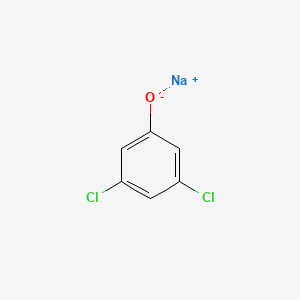
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen is a complex organic-inorganic compound It features a chromate ion complexed with an azo dye derivative, which includes a pyrazolone ring and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of the Azo Dye: The azo dye is synthesized by diazotization of an aromatic amine followed by coupling with a pyrazolone derivative.
Complexation with Chromate: The azo dye is then reacted with a chromate salt under controlled pH conditions to form the chromate complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis of the azo dye followed by its reaction with chromate salts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The chromate ion can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo dye component can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens, acids, and bases can be used under various conditions.
Major Products
Oxidation: The major products would include oxidized forms of the azo dye and reduced forms of the chromate ion.
Substitution: Substituted derivatives of the azo dye, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions due to its redox properties.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of various analytes.
Biology and Medicine
Biological Staining: The azo dye component can be used for staining biological tissues.
Drug Development:
Industry
Dyeing: Used in the textile industry for dyeing fabrics.
Pigments: Employed as pigments in paints and coatings.
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Redox Reactions: The chromate ion can participate in redox reactions, altering the oxidation state of other molecules.
Binding to Biological Molecules: The azo dye component can bind to proteins and nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Azo Dyes: Similar azo dye derivatives with different substituents.
Uniqueness
Structural Complexity: The combination of a chromate ion with a complex azo dye makes this compound unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Propiedades
Número CAS |
68966-99-4 |
|---|---|
Fórmula molecular |
C18H14CrN4O9S2 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
chromium(2+);hydron;2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C18H16N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
Clave InChI |
JIWTZUHSWQGEJT-UHFFFAOYSA-L |
SMILES canónico |
[H+].CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)

![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)








